5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans. It is characterized by its molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is known for its structural similarity to flavanones, which are a type of flavonoid commonly found in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxyacetophenone with methyl vinyl ketone in the presence of a base to form the desired benzopyran structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals . In cancer cells, the compound induces apoptosis by activating specific signaling pathways that lead to programmed cell death .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylchroman: Similar in structure but lacks the 5,6-dimethyl substitution.
6-Methylcoumarin: Another benzopyran derivative with different substitution patterns.
3,4-Dihydro-2H-1-benzopyran-4-one: Lacks the methyl groups at positions 5 and 6.
Uniqueness
5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 6 enhances its stability and reactivity compared to other benzopyran derivatives .
Properties
IUPAC Name |
5,6-dimethyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-3-4-10-11(8(7)2)9(12)5-6-13-10/h3-4H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHYWVTVTKSSSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)OCCC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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